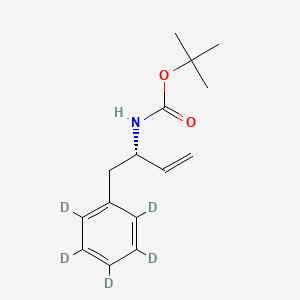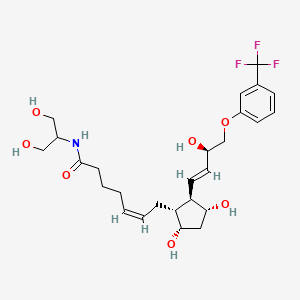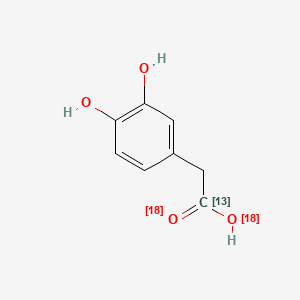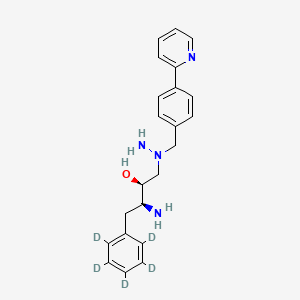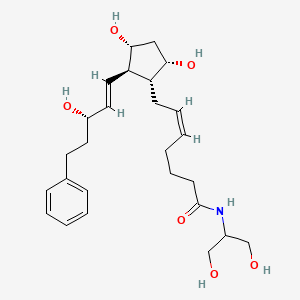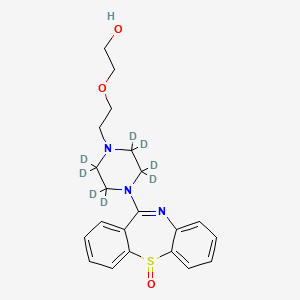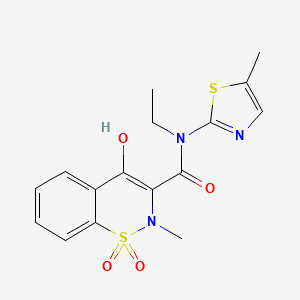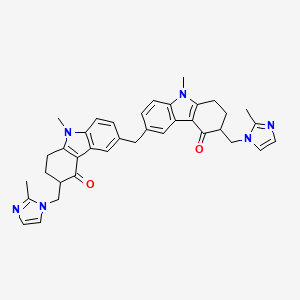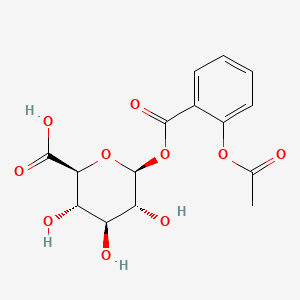
Acetylsalicylic acid acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylsalicylic acid acyl-beta-D-glucuronide is a metabolite of acetylsalicylic acid, commonly known as aspirin. This compound is formed through the conjugation of acetylsalicylic acid with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. This conjugation process increases the water solubility of the compound, aiding in its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylsalicylic acid acyl-beta-D-glucuronide involves the reaction of acetylsalicylic acid with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylsalicylic acid acyl-beta-D-glucuronide undergoes several types of chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of its metabolism and potential toxicity .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by water and often catalyzed by enzymes such as glucuronidases.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule.
Major Products Formed
The major products formed from these reactions include salicylic acid and glucuronic acid. These products are further metabolized and excreted from the body .
Wissenschaftliche Forschungsanwendungen
Acetylsalicylic acid acyl-beta-D-glucuronide has several scientific research applications:
Wirkmechanismus
The mechanism of action of acetylsalicylic acid acyl-beta-D-glucuronide involves its formation through the conjugation of acetylsalicylic acid with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase enzymes. The resulting compound is more water-soluble, facilitating its excretion from the body. The molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes, similar to acetylsalicylic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid acyl glucuronide: Another metabolite of salicylic acid, formed through a similar glucuronidation process.
Phenylacetic acid acyl glucuronide: Formed from phenylacetic acid, this compound undergoes similar metabolic pathways.
Uniqueness
Acetylsalicylic acid acyl-beta-D-glucuronide is unique due to its formation from acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug. Its study provides insights into the metabolism and excretion of aspirin, contributing to our understanding of its pharmacological and toxicological properties .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJPVKQXMOFZPM-HJHSNUOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652420 |
Source


|
| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24719-72-0 |
Source


|
| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

